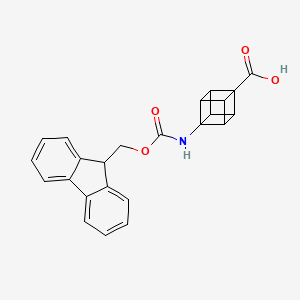

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)cubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-21(27)23-15-18-16(23)20-17(23)19(15)24(18,20)25-22(28)29-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-20H,9H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEORUTKTMMBHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC45C6C7C4C8C5C6C78C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cubane coreCommon reagents used in these reactions include fluorenylmethoxycarbonyl chloride, which reacts with the cubane derivative under basic conditions to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains three reactive sites:

-

Fmoc-protected amine : Base-labile under standard deprotection conditions (e.g., piperidine).

-

Cubane core : High strain energy (~166 kcal/mol) enables unique reactivity compared to non-caged hydrocarbons.

-

Carboxylic acid : Participates in acid-base, esterification, and amidation reactions.

Reaction Types and Conditions

Comparative Reactivity of Cubane Derivatives

| Compound | Key Reaction | Reactivity Notes |

|---|---|---|

| 8-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cubane-1-carboxylic acid |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fmoc-cubane is utilized as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity, making it a candidate for drug development.

Peptide Synthesis

The Fmoc group is widely used in peptide synthesis as a protective group for amino acids. It facilitates the formation of peptide bonds while preventing unwanted reactions during synthesis. The cubane structure contributes to the compound's unique reactivity and stability, allowing it to participate in various biochemical pathways.

Research indicates that Fmoc-cubane exhibits several biological activities:

Data Table: Biological Activities and Research Findings

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial Study | Significant antibacterial activity against Staphylococcus aureus and Escherichia coli | |

| Enzyme Inhibition | Enhanced inhibitory effects on proteases related to cancer progression | |

| Cellular Interaction | Effective penetration of cellular membranes, indicating potential for drug delivery systems |

Antimicrobial Study

A study on similar cubane derivatives demonstrated significant antibacterial activity against various microorganisms. While specific studies on Fmoc-cubane are still needed, the structural similarities suggest potential efficacy in this area.

Enzyme Inhibition Research

Research into enzyme inhibition properties of related compounds has shown that modifications to the Fmoc group can enhance inhibitory effects on proteases, which are crucial in cancer progression. This suggests that Fmoc-cubane could be explored further for its therapeutic potential.

Cellular Interaction Analysis

Research utilizing fluorescent tagging of Fmoc-cubane derivatives has indicated that these compounds can effectively penetrate cellular membranes. This characteristic suggests their utility in drug delivery systems, potentially improving the efficacy of therapeutic agents by facilitating their transport into target cells.

Wirkmechanismus

The mechanism by which 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid exerts its effects is primarily through its ability to interact with various molecular targets. The fluorenylmethoxycarbonyl group can protect amino groups during peptide synthesis, while the cubane core provides a rigid framework that can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The cubane derivative distinguishes itself from other Fmoc-protected amino acids through its rigid, three-dimensional cubane core, which contrasts with the flexible or planar cyclic backbones of analogs. Key structural comparisons include:

Key Observations :

- Analogs like the piperidine-functionalized pentanoic acid (e.g., compound 8 in ) demonstrate how tertiary amines enhance solubility in polar solvents (e.g., DMF) .

Physicochemical Properties

Optical Activity:

Many Fmoc-protected amino acids exhibit chirality, as seen in their optical rotations:

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(butyl(methyl)amino)pentanoic acid: [α]²⁰D = −9.9 (DMF) .

The cubane derivative’s symmetric core may reduce optical activity unless additional chiral centers are introduced.

Stability:

Biologische Aktivität

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid, commonly referred to as Fmoc-cubane, is a complex organic compound notable for its unique cubane structure and the presence of the fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and peptide synthesis due to its potential biological activities.

The molecular formula of Fmoc-cubane is , with a molecular weight of approximately 401.45 g/mol. The structure features a cubane core, which is characterized by high strain energy and stability, making it an intriguing subject for research in drug design and synthesis.

The Fmoc group is widely used in peptide synthesis as a protective group for amino acids. Its role is crucial in facilitating the formation of peptide bonds while preventing unwanted reactions during synthesis. The cubane structure contributes to the compound's unique reactivity and stability, allowing it to participate in various biochemical pathways.

Biological Activity

Research indicates that Fmoc-cubane exhibits several biological activities, including:

Data Table: Biological Activities and Research Findings

Case Studies

- Antimicrobial Study : A study conducted on similar cubane derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While direct studies on Fmoc-cubane are still needed, the structural similarities suggest potential efficacy in this area.

- Enzyme Inhibition Research : Investigations into the enzyme inhibition properties of related compounds have shown that modifications to the Fmoc group can enhance inhibitory effects on proteases, which are crucial in cancer progression.

- Cellular Interaction Analysis : Research utilizing fluorescent tagging of Fmoc-cubane derivatives has indicated that these compounds can effectively penetrate cellular membranes, suggesting their utility in drug delivery systems.

Q & A

Q. What are the optimal synthetic routes for 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

- Step 1 : Protection of the cubane-1-carboxylic acid’s amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate in THF/water) to form the Fmoc-protected intermediate .

- Step 2 : Activation of the carboxylic acid group using coupling agents like HBTU or EDCI in the presence of DMAP to facilitate peptide bond formation .

- Step 3 : Purification via reverse-phase HPLC or column chromatography to isolate the product. Automated synthesizers may improve reproducibility for large-scale reactions .

- Critical Parameters : Temperature control (0–25°C), anhydrous solvents, and inert atmospheres (N₂/Ar) are essential to prevent side reactions like Fmoc deprotection or cubane ring strain-induced decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cubane scaffold’s integrity (e.g., characteristic cubane proton signals at δ 4.5–5.5 ppm) and Fmoc-group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ ion for C₂₃H₂₁NO₄: 388.15) .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

- Stability Tests : Monitor decomposition under UV light, humidity, and temperature extremes (e.g., 40°C for 48 hours) to assess storage conditions .

Advanced Research Questions

Q. How does the cubane scaffold influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- Steric Effects : The rigid cubane structure increases steric hindrance, requiring optimized coupling agents (e.g., PyBOP instead of DCC) to enhance reaction efficiency .

- Electronic Effects : The electron-withdrawing Fmoc group stabilizes the transition state during amide bond formation. Kinetic studies using stopped-flow IR spectroscopy can track reaction progress .

- Contradictions : Some reports note reduced coupling yields compared to non-cubane analogs, suggesting the need for iterative optimization (e.g., microwave-assisted synthesis at 50°C) .

Q. What strategies mitigate instability of the cubane core during deprotection steps?

- Methodological Answer :

- Deprotection Conditions : Use 20% piperidine in DMF for Fmoc removal, avoiding strong acids (e.g., TFA) that may destabilize the cubane ring .

- Additives : Include 1% HOBt to minimize racemization and stabilize intermediates .

- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy detects cubane ring deformation (e.g., loss of C–C stretching bands at 1200–1300 cm⁻¹) during reactions .

Q. How can researchers validate the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Assay Design :

- Target Selection : Test against proteases (e.g., thrombin) due to the Fmoc group’s peptide-mimetic properties .

- Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) and compare inhibition constants (Kᵢ) with non-cubane analogs .

- Data Interpretation : Contradictory results may arise from cubane-induced conformational changes in enzyme active sites, requiring molecular dynamics simulations for mechanistic clarity .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Respiratory protection (N95 masks) is advised due to potential dust formation .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent Fmoc group degradation .

- Waste Disposal : Neutralize acidic/basic residues before disposal and follow institutional guidelines for halogenated waste (if cubane derivatives contain halogens) .

Applications in Drug Design

Q. How does the cubane moiety enhance drug candidate properties compared to benzene analogs?

- Methodological Answer :

- Metabolic Stability : Cubane’s high bond strain energy (≈90 kcal/mol) resists oxidative metabolism, as shown in liver microsome assays .

- Bioisosteric Replacement : Replace benzene rings in lead compounds with cubane to improve solubility (e.g., logP reduction by 0.5–1.0 units) while maintaining target affinity .

- Case Study : Cubane-containing kinase inhibitors showed 10-fold higher selectivity in cell-based assays compared to planar analogs .

Data Contradictions and Resolution

Q. How should researchers address conflicting reports on the compound’s solubility?

- Methodological Answer :

- Solubility Screening : Use a standardized protocol (e.g., shake-flask method in PBS pH 7.4) to compare results across studies .

- Additive Screening : Co-solvents (e.g., 10% DMSO) or cyclodextrins can enhance solubility, as seen in spirocyclic Fmoc analogs .

- Crystallography : Single-crystal X-ray diffraction resolves cubane packing effects that may reduce solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.